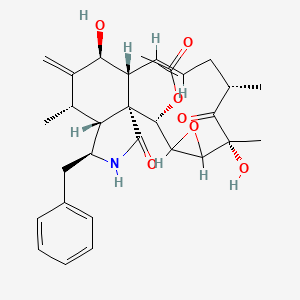
19,20-环氧细胞松胞素D
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
19,20-Epoxycytochalasin D is a member of the cytochalasin family, a group of fungal metabolites known for their diverse biological activities. This compound was first isolated from the fungus Xylaria hypoxylon and has since been studied for its potent cytotoxic activity against various tumor cell lines . The cytochalasins, including 19,20-Epoxycytochalasin D, are known to affect mammalian cell morphology and division, inhibit HIV-1 protease, and exhibit antibiotic and antitumor properties .
科学研究应用
19,20-环氧细胞松胞素D在科学研究中具有以下应用:
作用机制
19,20-环氧细胞松胞素D的主要作用机制涉及破坏哺乳动物细胞中的肌动蛋白丝 。 这种破坏导致细胞形态发生变化,并抑制细胞分裂。 该化合物还会诱导细胞内活性氧物质 (ROS) 的积累,从而导致其细胞毒作用 。 分子靶标包括肌动蛋白和其他细胞骨架蛋白,这些蛋白对于维持细胞结构和功能至关重要 .
生化分析
Biochemical Properties
19,20-Epoxycytochalasin D has been found to show potent cytotoxic activity against tumor cell lines It interacts with various enzymes and proteins, exerting its effects through these interactions
Cellular Effects
19,20-Epoxycytochalasin D has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell morphology and cell division . It also has an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 19,20-Epoxycytochalasin D involves binding interactions with biomolecules, leading to changes in gene expression . It can inhibit or activate enzymes, thereby exerting its effects at the molecular level .
Dosage Effects in Animal Models
The effects of 19,20-Epoxycytochalasin D vary with different dosages in animal models . At a dose of 100 mg/kg, this compound showed weak suppressive antiplasmodial activity and was toxic to animals .
准备方法
化学反应分析
19,20-环氧细胞松胞素D会经历各种化学反应,包括氧化和还原。 其结构中环氧基团的存在使其对亲核试剂具有反应活性,从而导致开环反应 。 这些反应中常用的试剂包括强酸和强碱,它们促进了环氧环的开环。 从这些反应中形成的主要产物取决于所使用的具体条件和试剂。
相似化合物的比较
19,20-环氧细胞松胞素D在细胞松胞素中是独一无二的,因为在第 19 位和第 20 位存在环氧基团。 这种结构特征增强了其反应性和生物活性,使其与其他细胞松胞素相比更具优势 。 类似化合物包括:
19,20-环氧细胞松胞素C: 细胞松胞素家族的另一个成员,具有类似的生物活性.
18-脱氧-19,20-环氧细胞松胞素C: 缺少第 18 位的羟基,影响了其反应性和生物特性.
5,6-二氢-7-氧代-19,20-环氧细胞松胞素C: 包含额外的修饰,改变了其化学和生物行为.
属性
IUPAC Name |
[(1R,2S,6R,8S,10E,12R,13S,15S,16R,17S)-17-benzyl-6,13-dihydroxy-6,8,15-trimethyl-14-methylidene-7,19-dioxo-4-oxa-18-azatetracyclo[10.7.0.01,16.03,5]nonadec-10-en-2-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37NO7/c1-15-10-9-13-20-23(33)17(3)16(2)22-21(14-19-11-7-6-8-12-19)31-28(35)30(20,22)27(37-18(4)32)24-26(38-24)29(5,36)25(15)34/h6-9,11-13,15-16,20-24,26-27,33,36H,3,10,14H2,1-2,4-5H3,(H,31,35)/b13-9+/t15-,16+,20-,21-,22-,23+,24?,26?,27+,29-,30-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHJRAYUHVRYTTH-SJPOVNCESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC=CC2C(C(=C)C(C3C2(C(C4C(O4)C(C1=O)(C)O)OC(=O)C)C(=O)NC3CC5=CC=CC=C5)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C/C=C/[C@H]2[C@@H](C(=C)[C@H]([C@@H]3[C@@]2([C@@H](C4C(O4)[C@@](C1=O)(C)O)OC(=O)C)C(=O)N[C@H]3CC5=CC=CC=C5)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37NO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the structural characterization of 19,20-epoxycytochalasin D?
A1: While a detailed spectroscopic characterization is not provided in the provided abstracts, 19,20-epoxycytochalasin D is a member of the cytochalasin family characterized by a complex polycyclic structure. It is structurally similar to 19,20-epoxycytochalasin C, which has a molecular formula of C30H37NO7 and a molecular weight of 523.61 g/mol. [] The "epoxy" designation in the name refers to an epoxide ring bridging carbons 19 and 20 within the molecule. A recent study has suggested a structural revision for 19,20-epoxycytochalasin D. [] More research is needed to fully elucidate its structure.
Q2: How does the structure of 19,20-epoxycytochalasin D relate to its biological activity?
A2: The presence of a hydroxyl group at the C7 position appears crucial for the biological activity of 19,20-epoxycytochalasin C. Oxidation of this hydroxyl group significantly reduces the compound's cytotoxicity, suggesting its importance in target binding or interaction. [] While the structure-activity relationship (SAR) for 19,20-epoxycytochalasin D has not been explicitly studied, the structural similarities within the cytochalasin family suggest that modifications to the core structure or functional groups could significantly impact activity and potency. [, ]
Q3: Have there been any studies on the in vitro and in vivo efficacy of 19,20-epoxycytochalasin D?
A3: While the provided abstracts do not detail specific in vivo studies on 19,20-epoxycytochalasin D, its isolation from various fungal species alongside other bioactive cytochalasins suggests potential therapeutic applications. [, , , ] Further research is needed to explore its efficacy in various biological systems and disease models.
Q4: Are there established analytical methods for detecting and quantifying 19,20-epoxycytochalasin D?
A4: The research indicates the use of chromatographic techniques, specifically liquid chromatography coupled with mass spectrometry (LC-MS/MS), for the isolation and identification of 19,20-epoxycytochalasin D and its metabolites. [] This technique allows for the separation, detection, and quantification of the compound from complex mixtures, like fungal extracts.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 4-[N-Allyl-N-(2-methoxycarbonylethyl)]aminobutyrate](/img/structure/B561954.png)

![Methyl 2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]-3-[3-(trifluoromethyl)diazirin-3-yl]benzoate](/img/structure/B561959.png)
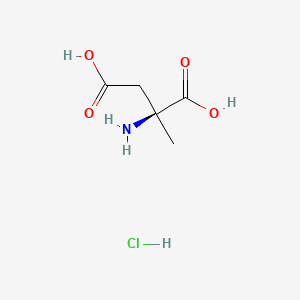
![2-Amino-4,5,7,8-tetrahydro-6-(N-carbethoxy)thiazolo[5,4-d]azepine](/img/structure/B561962.png)
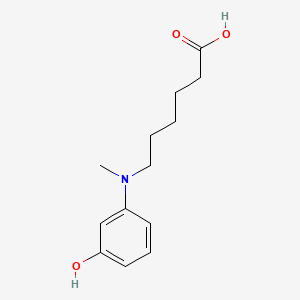
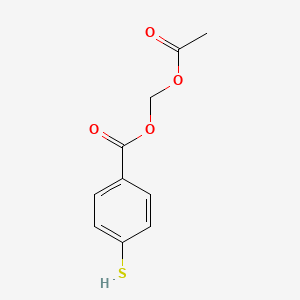
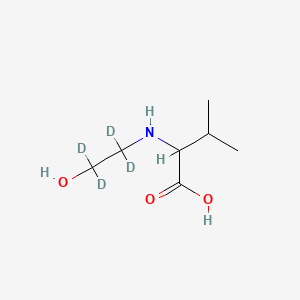
![[2-hydroxy-2-[3-hydroxy-4-(10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl)pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl] 4-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-4-oxobut-2-enoate](/img/structure/B561968.png)


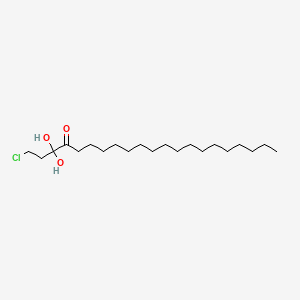
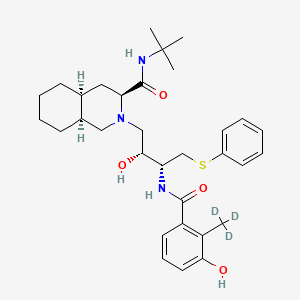
![9-[2-(Diethylphosphonomethoxy)propyl-d6] Adenine](/img/structure/B561976.png)
